molecular formula C11H16N2O B2515235 1-[(2-Methyl-1,3-oxazol-4-yl)methyl]-3-methylidenepiperidine CAS No. 2097897-68-0

1-[(2-Methyl-1,3-oxazol-4-yl)methyl]-3-methylidenepiperidine

Cat. No.: B2515235
CAS No.: 2097897-68-0
M. Wt: 192.262
InChI Key: KWFCQLZEZDOYNN-UHFFFAOYSA-N
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Description

1-[(2-Methyl-1,3-oxazol-4-yl)methyl]-3-methylidenepiperidine is a heterocyclic compound that features both an oxazole and a piperidine ring. The presence of these rings imparts unique chemical properties, making it a compound of interest in various fields of scientific research. The oxazole ring is known for its biological activity, while the piperidine ring is a common motif in many pharmacologically active compounds.

Preparation Methods

The synthesis of 1-[(2-Methyl-1,3-oxazol-4-yl)methyl]-3-methylidenepiperidine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the oxazole ring, followed by its attachment to the piperidine ring. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product. Industrial production methods may employ continuous flow reactors to optimize yield and purity while minimizing reaction time and waste.

Chemical Reactions Analysis

1-[(2-Methyl-1,3-oxazol-4-yl)methyl]-3-methylidenepiperidine undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxazole derivatives.

    Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce the oxazole ring, resulting in the formation of more saturated derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, often facilitated by reagents like halogens or alkylating agents. Major products from these reactions include substituted oxazole and piperidine derivatives.

Scientific Research Applications

1-[(2-Methyl-1,3-oxazol-4-yl)methyl]-3-methylidenepiperidine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular pathways.

    Medicine: It is investigated for its potential therapeutic effects, including antimicrobial, anticancer, and anti-inflammatory properties.

    Industry: The compound is used in the development of new materials and as a catalyst in various chemical processes.

Comparison with Similar Compounds

1-[(2-Methyl-1,3-oxazol-4-yl)methyl]-3-methylidenepiperidine can be compared to other oxazole and piperidine derivatives:

    Oxazole Derivatives: Compounds like 2-methyl-5-phenyloxazole exhibit similar biological activities but differ in their specific interactions and efficacy.

    Piperidine Derivatives: Compounds such as piperidine-4-carboxylic acid share the piperidine ring but have different functional groups, leading to varied chemical and biological properties.

Properties

IUPAC Name

2-methyl-4-[(3-methylidenepiperidin-1-yl)methyl]-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O/c1-9-4-3-5-13(6-9)7-11-8-14-10(2)12-11/h8H,1,3-7H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWFCQLZEZDOYNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CO1)CN2CCCC(=C)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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